Uranyl acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;dioxouranium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2O.U/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSMFXMQHOBORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O6U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6159-44-0 (dihydrate) | |
| Record name | Uranyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060243 | |
| Record name | Uranyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Uranyl acetate appears as yellow crystals with a slight odor of vinegar. Density 2.89 g / cm3., Yellow crystals with slight vinegar odor; [CAMEO] | |
| Record name | URANYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Uranyl acetate | |
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Density |
2.89 at 68 °F (USCG, 1999) - Denser than water; will sink, Rhombic, yellow crystals; decomp before reaching bp of 275 °C; loses 2H2O at 110 °C; density= 2.893 at 15 °C; decomposes in hot water; solubilities: 7.694 g/100 mL water at 15 °C, very soluble in alcohol /Dihydrate/ | |
| Record name | URANYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | URANYL ACETATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
541-09-3 | |
| Record name | URANYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Uranyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(acetato-O)dioxouranium | |
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| Record name | URANYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
10% Uranyl Acetate in 50% Methanol
For hydrophobic samples, Ted Pella, Inc. recommends a methanol-water solvent system. Absolute methanol (30 ml) is mixed with 5 g of this compound under vigorous stirring for 10–15 minutes. The solution’s polarity reduction prevents aggregation in lipid-rich environments, making it suitable for staining membranous structures like bacterial outer membrane vesicles (OMVs). However, methanol volatility necessitates airtight storage to maintain concentration.
Advanced Co-Staining Protocols
Dual Fixation with Osmium Tetroxide
Recent advancements in transmission electron microscopy (TEM) combine this compound with osmium tetroxide () to preserve nanostructures. A 1:1 mixture of 4% osmium tetroxide and OMV suspension is incubated for 10 minutes on TEM grids, followed by 2% this compound staining. This co-staining method immobilizes sub-50 nm vesicles, preventing collapse during dehydration (Fig. 1).
Table 1: Comparison of this compound Preparation Methods
Catalytic Synthesis Applications
This compound serves as a Lewis acid catalyst in organic acetoxylation reactions. A 2023 study demonstrated its use in synthesizing O-acetoxy derivatives by reacting 3.5 g this compound with acetic anhydride (50 ml) under reflux. The resulting catalyst is insoluble in organic solvents, enabling easy recovery and reuse .
Scientific Research Applications
Biological Research
Uranyl acetate is extensively used in biological research, particularly in studies involving cytotoxicity and mutagenicity.
Cytotoxicity Studies
Research has demonstrated that this compound induces oxidative stress and mitochondrial dysfunction in various cell types. For instance, a study exposed human dermal fibroblast cells to different concentrations of this compound, revealing a dose-dependent cytotoxic effect. The EC50 value was determined to be 400 µM after 72 hours of exposure, indicating significant cell death at higher concentrations .
Mutagenicity and DNA Interaction
This compound has been shown to cause mutations and form uranium-DNA adducts in mammalian cells. A study reported that exposure to this compound resulted in increased cell death and mutagenicity in specific cell lines, highlighting its potential as a genotoxic agent . This property is critical for understanding the health risks associated with uranium exposure.
Imaging Applications
This compound serves as a vital contrast agent in electron microscopy, particularly transmission electron microscopy (TEM).
Heavy Metal Staining
It is commonly employed for heavy metal staining to enhance contrast when imaging biological samples. This application is particularly relevant for diagnosing conditions such as primary ciliary dyskinesia, where the ultrastructure of cilia is examined .
Fluorescence Induction
Recent studies have explored the dual-purpose use of this compound as both an electron-dense stain and a fluorescent probe at cryogenic temperatures. This innovative approach allows for improved correlation between fluorescence microscopy and TEM, facilitating more precise imaging of cellular structures .
Environmental and Toxicological Studies
This compound's environmental impact and toxicological effects are also subjects of ongoing research.
Toxicity Mechanisms
Studies have indicated that this compound disrupts hormonal balances and induces oxidative stress in animal models. For example, exposure to this compound led to significant alterations in hormone levels and increased markers of oxidative damage in testicular tissue . Understanding these mechanisms is crucial for assessing the environmental risks associated with uranium compounds.
Chemical Applications
In addition to its biological and imaging applications, this compound is utilized in various chemical processes.
DNA-Binding Studies
This compound has been investigated for its ability to inhibit DNA-binding proteins, which is significant for understanding gene expression regulation and DNA repair mechanisms . This application underscores its relevance in molecular biology research.
Summary Table of Applications
Mechanism of Action
Uranyl acetate exerts its effects primarily through its ability to bind to biological molecules. In electron microscopy, it binds to phosphate groups in membrane phospholipids, stabilizing them and providing contrast. It also interacts with nucleic acids and proteins, inducing conformational changes and disrupting interactions .
Comparison with Similar Compounds
Table 1: Structural and Chemical Properties of Uranyl Acetate and Related Compounds
| Compound | Formula | Key Ligands | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | UO₂(C₂H₃O₂)₂·2H₂O | Acetate | 424.15 | TEM staining, DNA studies |
| Uranyl Nitrate | UO₂(NO₃)₂·nH₂O | Nitrate | ~502 (varies with hydration) | Nuclear fuel processing |
| Uranyl Fluoride | UO₂F₂ | Fluoride | 308.03 | Nuclear reactors, spectroscopy |
| Dioxouranium Dihydrofluoride | UO₂F₂·H₂O | Fluoride, Water | 326.04 | Specialized nuclear applications |
- Ligand Influence : this compound’s acetate ligands enable strong bidentate coordination with uranyl ions (UO₂²⁺), forming stable complexes ideal for biological staining . In contrast, uranyl nitrate’s nitrate ligands enhance solubility in aqueous and organic solvents, making it suitable for nuclear fuel synthesis .
- Coordination Chemistry : Uranyl fluoride (UO₂F₂) exhibits a linear uranyl core with fluoride ligands, favoring applications in uranium enrichment due to its volatility .
Functional Comparisons in Electron Microscopy
Table 2: Performance of Staining Agents in TEM/SEM
| Compound | Contrast Quality | Membrane Staining | Toxicity | Regulatory Burden |
|---|---|---|---|---|
| This compound | High | Moderate | High | High |
| Lead Citrate | High | Low | Moderate | Low |
| UranyLess (Lanthanides) | High | High | Low | Low |
| KMnO₄ + this compound | Very High | Excellent | High | High |
- This compound vs. Lead Citrate : Lead citrate (alkaline pH) provides intense staining for membranes and glycogen but requires sequential use with this compound for optimal results . This compound alone lacks membrane specificity but excels in nucleic acid and protein contrast .
- Lanthanide-Based Alternatives (UranyLess): Non-radioactive lanthanide mixtures (e.g., samarium, gadolinium) mimic this compound’s staining efficacy with reduced toxicity and regulatory hurdles . They also improve membrane resistance during staining compared to alcohol-based PTA solutions .
- Synergistic Staining: Combining KMnO₄ with this compound enhances membrane definition in TEM, though this approach retains this compound’s radioactivity risks .
Toxicity and Regulatory Considerations
- Acute Toxicity : this compound and uranyl nitrate exhibit comparable acute toxicity in renal cells (~65% toxicity at high concentrations), independent of p53 activity . Both require stringent safety protocols due to chemical and radiological hazards .
- Alternatives : Lanthanide-based stains (UranyLess) eliminate radioactivity concerns, simplifying disposal and handling .
Stability and Reactivity
- In contrast, ascorbic acid can degrade DNA in uranyl solutions under reductive conditions .
- Solution Behavior : this compound forms UO₂CH₃COO⁺ and UO₂(CH₃COO)₂ complexes in acidic aqueous solutions, with viscosity changes affecting electrophoretic mobility .
Biological Activity
Uranyl acetate (UAc) is a compound of significant interest in biological research due to its dual role as a contrast agent in electron microscopy and its potential toxicological effects. This article provides an overview of the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
This compound is a yellow crystalline salt that contains uranium in its +6 oxidation state. It is primarily used in electron microscopy as a negative stain, enhancing the contrast of biological specimens. Despite its utility, this compound poses health risks due to its radioactive nature and potential toxicity.
Research has shown that this compound induces oxidative stress and cytotoxicity in various cell types. The following table summarizes key findings from studies on the effects of this compound on different biological systems:
Oxidative Stress Induction
This compound exposure leads to increased levels of reactive oxygen species (ROS), which are implicated in lipid peroxidation and cellular damage. A study demonstrated that this compound exposure resulted in significant depletion of glutathione (GSH), a critical antioxidant, thereby exacerbating oxidative stress . The cytotoxic effects were observed to be concentration- and time-dependent, with significant increases in malondialdehyde (MDA) levels indicating lipid peroxidation .
Genotoxicity
In vitro studies have indicated that this compound can cause DNA damage. For instance, reactions between this compound and ascorbate produced single-strand breaks in plasmid DNA, suggesting a potential for genotoxic effects . This raises concerns regarding the long-term implications of exposure to uranyl compounds.
Case Studies
- Testicular Dysfunction in Rats : A study investigated the protective effects of Moringa oleifera leaf extract against this compound-induced testicular dysfunction in rats. The results showed significant hormonal disruptions and increased apoptosis in testicular cells following UAc exposure, highlighting the compound's detrimental effects on reproductive health .
- Oxidative Stress in Human Cells : Research involving human dermal fibroblasts revealed that this compound induced oxidative stress characterized by increased ROS production and lipid peroxidation. The study noted that pretreatment with antioxidants like N-acetylcysteine improved cell viability, suggesting a potential therapeutic approach to mitigate UAc toxicity .
Safety and Handling
While this compound is not classified as a significant radiation hazard, it poses chemical risks including skin irritation and potential damage to the lungs, kidneys, and reproductive system upon exposure . Safe handling practices are essential due to its toxicological profile.
Q & A
Q. What are the optimal conditions for preparing uranyl acetate staining solutions for transmission electron microscopy (TEM)?
this compound is typically prepared as a 1–2% (w/v) aqueous solution. To avoid precipitation, adjust the pH to ~4.5–5.5 using acetic acid or maleate buffer. Staining protocols often involve immersion of grids in this compound solution on ice for 10 minutes, followed by blotting and drying . For en bloc staining, post-osmicated tissue is treated with 1% this compound in pH 6.0 maleate buffer for 1 hour, ensuring thorough rinsing to prevent uranyl phosphate precipitation .
Q. How does this compound interact with biological macromolecules in TEM staining?
this compound binds to phosphate groups in nucleic acids and amino groups in proteins, enhancing electron density. This stabilizes structures like chromatin and membranes while avoiding artifacts seen with phosphotungstic acid (PTA), such as precipitate formation . The staining mechanism relies on competitive ligand displacement, where cellular anions (e.g., phosphates) sequester uranyl ions from the staining solution .
Q. What safety precautions are critical when handling this compound?
this compound is radioactive and a suspected carcinogen. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in fume hoods to minimize inhalation or skin contact. Contaminated waste must be disposed of as radioactive material .
Q. What is the solubility profile of this compound in aqueous systems?
this compound has limited solubility in water (~8 g/100 mL at room temperature). Higher solubility is achieved in acidic conditions (pH <5) or with organic solvents like methanol, but these may compromise staining efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound staining efficacy across different fixation protocols?
Discrepancies in staining intensity often arise from variations in fixatives (e.g., glutaraldehyde vs. formaldehyde) or buffer systems (phosphate vs. cacodylate). For example, phosphate buffers require extensive rinsing before this compound application to avoid precipitation . Comparative studies using controlled fixation and staining times (e.g., 10–60 minutes) with standardized pH buffers can isolate variables .
Q. What methodological improvements address charging effects in TEM when using this compound substitutes?
Modified this compound replacement (MUAR) protocols reduce toxicity but may introduce charging artifacts. A modified MUAR method combines lead citrate with alternative chelators (e.g., citrate), shortening staining time to 5 minutes and improving contrast while minimizing beam-induced charging . UA-Zero, a non-radioactive alternative, provides comparable ultrastructural clarity and reduced environmental hazards .
Q. How can this compound be integrated into experimental designs for environmental toxicity studies?
In ecotoxicology, this compound is used to simulate uranium contamination. For example, Ceriodaphnia dubia exposed to 1–10 µM this compound for 24–48 hours showed dose-dependent mortality (LC50: 5.2 µM) and reduced reproduction (EC50: 3.8 µM) . Field experiments at Aberdeen Proving Grounds utilized this compound-spiked sediments to assess uranium transfer in food chains, requiring rigorous controls for pH and organic matter content .
Q. What strategies mitigate uranium-DNA adduct formation in cellular studies?
this compound induces DNA strand breaks and HPRT mutations via oxidative damage and direct adduct formation. To minimize artifacts, researchers use low concentrations (≤1 µM), short exposure times (<24 hours), and antioxidants (e.g., ascorbate) in cell cultures . Parallel experiments with hydrogen peroxide help distinguish uranium-specific genotoxicity from general oxidative stress .
Q. How does this compound reuse impact staining consistency and environmental safety?
this compound solutions can be reused 3–5 times for TEM section staining without significant loss of contrast, reducing radioactive waste. After each use, filter the solution through 0.22 µm membranes to remove contaminants. Track staining efficacy via control samples to ensure reproducibility .
Methodological Recommendations
- For TEM: Optimize staining duration (10–60 minutes) and pH (4.5–6.0) based on embedding resin (Araldite vs. Epon) .
- In toxicity assays: Include negative controls (e.g., uranium-free media) and measure uranium uptake via ICP-MS to correlate exposure with biological effects .
- For safety: Monitor airborne uranium levels regularly and use closed staining systems to limit aerosol formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
